3-Chloro-5-ethoxy-4-isopropoxybenzaldehyde
Description
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFQXMHWZURYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428501-78-4 | |
| Record name | 3-chloro-5-ethoxy-4-(propan-2-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Chloro 5 Ethoxy 4 Isopropoxybenzaldehyde and Analogues
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Logic for Multi-Functionalized Benzaldehyde (B42025) Scaffolds
The retrosynthetic analysis of 3-Chloro-5-ethoxy-4-isopropoxybenzaldehyde primarily involves the disconnection of the ether linkages, as these are key bonds that are synthetically accessible to form. The carbon-oxygen bonds of the ethoxy and isopropoxy groups are prime candidates for disconnection via the logic of the Williamson ether synthesis. This leads to a chlorinated and dihydroxylated benzaldehyde precursor. Further disconnection of the aldehyde group, through a functional group interconversion (FGI), could lead to a benzyl alcohol or a toluene derivative, which could be oxidized. Alternatively, the aldehyde can be considered as being introduced via a formylation reaction on a substituted catechol.
The most logical and convergent approach identifies 3-chloro-4,5-dihydroxybenzaldehyde as the key intermediate. This simplifies the synthesis to the challenge of regioselective dialkylation.
Identification of Key Synthons and Readily Available Precursors
Based on the disconnection approach, the key synthons for the synthesis of this compound can be identified. The central aromatic scaffold is represented by a 3-chloro-4,5-dihydroxybenzaldehyde synthon. The alkoxy side chains are represented by an ethyl cation synthon and an isopropyl cation synthon.
In terms of readily available precursors, the synthetic equivalents for these synthons are 3-chloro-4,5-dihydroxybenzaldehyde, an ethylating agent (such as ethyl iodide or diethyl sulfate), and an isopropylating agent (such as 2-bromopropane or isopropyl tosylate). 3,4-Dihydroxybenzaldehyde is a common starting material, which could potentially be chlorinated at the 5-position to yield the desired intermediate.
| Target Molecule | Disconnection | Key Synthons | Readily Available Precursors |
|---|---|---|---|
| This compound | C-O Ether Bonds (Ethoxy and Isopropoxy) | 3-chloro-4,5-dihydroxybenzaldehyde, Ethyl cation, Isopropyl cation | 3-chloro-4,5-dihydroxybenzaldehyde, Ethyl iodide, 2-Bromopropane |
| 3-chloro-4,5-dihydroxybenzaldehyde | C-Cl Bond, C-CHO Bond | 3,4-dihydroxybenzaldehyde synthon | 3,4-dihydroxybenzaldehyde |
Functional Group Interconversions (FGI) and Functional Group Additions (FGA) in Synthetic Pathways
Functional Group Interconversions (FGI) and Functional Group Additions (FGA) are integral to the synthesis of complex aromatic aldehydes. In the context of this compound, the formation of the ether linkages from the hydroxyl groups of the catechol precursor is a classic example of FGI.
The introduction of the aldehyde group itself can be considered an FGA. If the synthesis were to start from a 3-chloro-5-alkoxy-4-isopropoxytoluene, the final step would be the oxidation of the methyl group to an aldehyde, a key FGI. Common methods for this transformation include the use of chromium trioxide or manganese dioxide. Alternatively, formylation reactions, such as the Vilsmeier-Haack or Duff reaction, on a suitably protected catechol derivative, represent a direct FGA approach to install the aldehyde functionality.
Alkylation and Etherification Approaches
The formation of the two distinct ether linkages in this compound is the cornerstone of its synthesis from a dihydroxy precursor. This requires careful control of reaction conditions to achieve the desired regioselectivity.
Williamson Ether Synthesis for Introduction of Alkoxy Moieties
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. The reaction involves the deprotonation of an alcohol or a phenol (B47542) to form an alkoxide or phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide or other suitable electrophile. wikipedia.org
For the synthesis of this compound from 3-chloro-4,5-dihydroxybenzaldehyde, a stepwise Williamson ether synthesis would be employed. This involves the sequential addition of the two different alkyl groups. The general mechanism involves the formation of a phenoxide, which then attacks the alkyl halide.
| Parameter | Options and Considerations |
|---|---|
| Base | Potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (B78521) (KOH). The choice of base can influence the regioselectivity of the first alkylation. |
| Alkylating Agent | Alkyl halides (e.g., ethyl iodide, 2-bromopropane) or alkyl tosylates. Primary alkyl halides are preferred to minimize elimination side reactions. masterorganicchemistry.com |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are commonly used to facilitate the SN2 reaction. |
| Temperature | Reactions are typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. |
Regioselective Alkylation Strategies for Substituted Phenols
The key challenge in the synthesis of this compound is the regioselective introduction of the ethoxy and isopropoxy groups onto the 3-chloro-4,5-dihydroxybenzaldehyde core. The two hydroxyl groups in this precursor have different acidities and steric environments due to the influence of the adjacent chloro and aldehyde substituents.
The hydroxyl group at the 4-position is flanked by the aldehyde and the chloro-substituted carbon, while the hydroxyl at the 5-position is adjacent to the chloro group. The electron-withdrawing nature of the aldehyde and chloro groups will increase the acidity of both phenolic protons, but their relative positions will lead to a difference in pKa values. It is generally observed that the hydroxyl group para to a strong electron-withdrawing group is more acidic. In this case, the hydroxyl at the 4-position is para to the chloro group, and the hydroxyl at the 5-position is ortho to the aldehyde group.
This difference in acidity can be exploited for regioselective mono-alkylation. By using one equivalent of a mild base, the more acidic proton can be selectively removed, allowing for the first alkylation to occur at that position. Following the first etherification, the second hydroxyl group can be deprotonated with a stronger base or under more forcing conditions to introduce the second alkyl group.
Alternatively, protecting group strategies can be employed. One of the hydroxyl groups can be selectively protected, allowing for the alkylation of the other. Subsequent deprotection and alkylation of the newly freed hydroxyl group would then yield the desired product. The choice of protecting group is critical and must be stable to the conditions of the first alkylation and easily removable without affecting the rest of the molecule.
Formylation Reactions for Aromatic Systems
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. For electron-rich aromatic systems, several direct formylation techniques can be employed.
Direct Formylation Techniques for Halogenated Aromatics
Direct formylation of halogenated aromatic compounds requires careful consideration of the directing effects of the substituents and the reactivity of the aromatic ring. Several classical and modern methods are applicable.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. wikipedia.org It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.org The electrophilic iminium salt then attacks the aromatic ring. For a precursor like 1-chloro-3-ethoxy-2-isopropoxybenzene, the combined electron-donating effects of the ethoxy and isopropoxy groups would activate the aromatic ring, directing the formylation to the para position relative to the isopropoxy group, yielding this compound. The reaction is generally carried out under mild conditions and is tolerant of a variety of functional groups.
The Duff reaction offers another route for the formylation of activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. liberty.edu While generally less efficient than the Vilsmeier-Haack reaction, it provides a useful alternative, especially for certain substrates. liberty.edu The reaction proceeds through the formation of an iminium ion intermediate which then undergoes electrophilic aromatic substitution. liberty.edu
The Reimer-Tiemann reaction , which involves the ortho-formylation of phenols using chloroform in a basic solution, is another classic method. mdpi.com However, its application to non-phenolic substrates is limited.
Below is a comparative table of direct formylation techniques:
| Reaction Name | Formylating Agent | Reagents | Typical Substrates | Key Features |
| Vilsmeier-Haack | Vilsmeier reagent | DMF, POCl₃ | Electron-rich aromatics and heterocycles | Mild conditions, good yields, versatile |
| Duff Reaction | Hexamethylenetetramine (HMTA) | HMTA, acid (e.g., acetic acid, glyceroboric acid) | Phenols and other highly activated aromatics | Ortho-formylation of phenols, often lower yields |
| Reimer-Tiemann | Dichlorocarbene | Chloroform, strong base | Phenols | Primarily ortho-formylation of phenols |
Palladium-Catalyzed Formylation Reactions utilizing Carbon Dioxide as a C1 Source
In recent years, the use of carbon dioxide (CO₂) as a sustainable and abundant C1 source has garnered significant attention. Palladium-catalyzed formylation reactions have emerged as a powerful tool for the conversion of aryl halides and triflates into the corresponding aldehydes using CO₂. organic-chemistry.orgjchemlett.com
These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by the insertion of CO₂. The resulting palladium carboxylate intermediate is then reduced to generate the aldehyde product. A variety of reducing agents, such as hydrosilanes, can be employed. organic-chemistry.org This methodology offers a greener alternative to traditional formylation methods that often rely on toxic and hazardous reagents like carbon monoxide. organic-chemistry.org
For the synthesis of this compound, a potential starting material would be 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene. The palladium-catalyzed formylation of this precursor with CO₂ would offer a direct and atom-economical route to the target molecule. Recent studies have demonstrated the successful formylation of a wide range of aryl iodides with CO₂ under mild conditions, showcasing good functional group tolerance. organic-chemistry.orgnih.gov
Key parameters for a successful palladium-catalyzed formylation with CO₂ include the choice of palladium catalyst, ligand, reductant, and reaction conditions.
| Catalyst System | Substrate Scope | Reductant | Key Advantages |
| Pd(OAc)₂ / Phosphine Ligand | Aryl Halides, Aryl Triflates | Hydrosilanes (e.g., PhSiH₃) | Use of CO₂ as a C1 source, high functional group tolerance |
| Pd/C | (Hetero)aryl Iodides | Poly(methylhydrosiloxane) (PMHS) | Heterogeneous catalyst, potential for recyclability |
Oxidation and Reduction Transformations in Benzaldehyde Synthesis
Alternative synthetic strategies involve the manipulation of functional groups already present on the aromatic ring. Oxidation of a benzyl alcohol or reduction of a benzoic acid derivative are common and effective methods for the preparation of benzaldehydes.
Selective Oxidation of Benzyl Alcohols to Benzaldehydes
The selective oxidation of a primary benzyl alcohol to the corresponding benzaldehyde without over-oxidation to the carboxylic acid is a crucial transformation. A variety of modern oxidizing agents and catalytic systems have been developed to achieve this with high selectivity and yield.
For the synthesis of this compound, the corresponding precursor would be (3-Chloro-5-ethoxy-4-isopropoxyphenyl)methanol. This alcohol can be oxidized using a range of mild and selective oxidizing agents.
Commonly used reagents include:
Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) : These are classic reagents for the oxidation of primary alcohols to aldehydes.
Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) : These hypervalent iodine reagents are known for their mild and selective oxidation of alcohols under neutral conditions.
Manganese dioxide (MnO₂) : This is a particularly effective reagent for the oxidation of benzylic and allylic alcohols.
Catalytic methods : Systems employing transition metals like ruthenium, palladium, or copper with a co-oxidant (e.g., molecular oxygen, hydrogen peroxide) are increasingly favored due to their efficiency and greener profile.
The choice of oxidant depends on the substrate's functional group tolerance and the desired reaction conditions.
| Oxidizing Agent/System | Co-oxidant (if applicable) | Key Features |
| Pyridinium Chlorochromate (PCC) | - | Widely used, reliable |
| Dess-Martin Periodinane (DMP) | - | Mild conditions, high yields |
| Manganese Dioxide (MnO₂) | - | Selective for benzylic and allylic alcohols |
| TEMPO / NaOCl | Sodium hypochlorite | Catalytic, mild conditions |
| Pd(OAc)₂ / O₂ | Molecular Oxygen | Aerobic oxidation, green |
Controlled Reduction of Benzoic Acid Derivatives to Aldehydes
The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation as the aldehyde is more reactive than the starting acid and can be further reduced to the corresponding alcohol. However, several methods have been developed to achieve this controlled reduction.
A common strategy involves the conversion of the benzoic acid derivative, in this case, 3-Chloro-5-ethoxy-4-isopropoxybenzoic acid, into a more reactive derivative such as an acid chloride, ester, or Weinreb amide, which can then be reduced to the aldehyde. acs.org
Diisobutylaluminium hydride (DIBAL-H) is a widely used reducing agent for the partial reduction of esters and lactones to aldehydes at low temperatures. acs.org The reduction of the methyl or ethyl ester of 3-Chloro-5-ethoxy-4-isopropoxybenzoic acid with DIBAL-H at -78 °C would be a viable route to the target aldehyde.
Another effective method is the Rosenmund reduction , which involves the catalytic hydrogenation of an acid chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline-sulfur). This method is highly specific for the conversion of acid chlorides to aldehydes.
The use of Weinreb amides, N-methoxy-N-methylamides, provides a particularly useful route as they form a stable chelated intermediate upon reaction with organometallic reagents or hydrides, preventing over-addition and leading to the formation of the aldehyde upon workup. acs.org
| Reduction Method | Starting Material | Key Reagent(s) | Key Features |
| DIBAL-H Reduction | Ester | Diisobutylaluminium hydride (DIBAL-H) | Requires low temperatures, good yields |
| Rosenmund Reduction | Acid Chloride | H₂, Pd/BaSO₄, quinoline-sulfur | Specific for acid chlorides, classic method |
| Weinreb Amide Reduction | Weinreb Amide | DIBAL-H or LiAlH₄ | Prevents over-reduction, versatile |
Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.
In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed formylation using CO₂ is a good example of a reaction with high atom economy.
Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions.
Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. Catalytic oxidation and reduction methods, as well as palladium-catalyzed formylations, are prime examples.
Use of Renewable Feedstocks : While not directly applicable to the synthesis of this specific molecule from basic feedstocks, the use of CO₂ as a C1 source aligns with the principle of utilizing abundant and non-toxic starting materials.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. For example, replacing traditional stoichiometric oxidants like chromium reagents with catalytic aerobic oxidation methods significantly reduces waste and improves the safety profile of the synthesis.
Solvent-Free Reaction Conditions and Energy-Efficient Methodologies (e.g., Microwave Irradiation)
Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Modern approaches seek to eliminate or drastically reduce solvent use. Solvent-free reactions, or solid-state reactions, offer a compelling alternative, often leading to higher yields, shorter reaction times, and easier product purification. For instance, a green Knoevenagel condensation for transforming benzaldehydes into α,β-unsaturated acids has been developed as a solvent-free procedure, using environmentally benign catalysts instead of traditional, more hazardous ones like pyridine (B92270) and piperidine tandfonline.comtue.nlresearchgate.net.
A key technology in promoting energy efficiency and enabling solvent-free conditions is microwave-assisted organic synthesis (MAOS). Microwave irradiation provides rapid and uniform heating of the reaction mixture, a stark contrast to the often slow and inefficient heat transfer of conventional oil baths. This rapid heating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes mdpi.comnih.gov. The advantages of microwave-assisted synthesis include:
Speed: Reactions are often completed in a fraction of the time required for conventional heating nih.gov.
Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and better yields mdpi.comnih.gov.
Energy Efficiency: By localizing energy directly to the reactants, microwave synthesis can be more energy-efficient than conventional methods .
In the synthesis of various benzaldehyde derivatives and related heterocyclic compounds, microwave assistance has been shown to be fundamental in achieving quantitative yields under mild, solvent-free conditions mdpi.comamazonaws.com. For example, the synthesis of 1,2-disubstituted benzimidazoles from substituted benzaldehydes saw reaction times drop from 60 minutes to just 5 minutes with a significant increase in yield when using microwave irradiation mdpi.com.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours (e.g., 60-130 minutes) | Few minutes (e.g., 5-10 minutes) |
| Product Yield | Modest to good (e.g., 25-61%) | Excellent to quantitative (e.g., 77-99%) |
| Conditions | Often requires solvent | Enables solvent-free conditions |
| Energy Input | Less efficient, bulk heating | Efficient, direct molecular heating |
Application of Heterogeneous and Recyclable Catalytic Systems
A cornerstone of green chemistry is the use of catalysts to promote reactions, and a significant advancement in this area is the development of heterogeneous and recyclable catalytic systems. Unlike homogeneous catalysts, which exist in the same phase as the reactants and are difficult to separate, heterogeneous catalysts are in a different phase (typically solid), allowing for easy removal from the reaction mixture by simple filtration tandfonline.com. This simplifies product purification and, crucially, allows the catalyst to be recovered and reused over multiple cycles, reducing both cost and waste tandfonline.comnih.govmdpi.com.
The application of such catalysts is widespread in the synthesis of benzaldehydes and their derivatives. Key examples include:
Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area that can be tailored for specific catalytic activities. MOFs have been explored as catalysts for the selective oxidation of styrene to benzaldehyde, demonstrating high conversion rates and selectivity. Their robust structure allows them to be recycled multiple times without a significant loss of activity nih.gov. Lanthanide-based MOFs have also been used for the acetalization of benzaldehyde, showing stable performance over several catalytic cycles acs.org.
Zeolites and Solid Acid Resins: Materials like zeolites and ion-exchange resins such as Amberlyst-15 serve as effective solid acid catalysts for various organic transformations, including formylation and acetylation reactions tandfonline.comnih.gov. They are favored for their stability, non-toxicity, and reusability, making them an environmentally benign alternative to traditional mineral acids tandfonline.com.
Supported Metal Nanoparticles: Bimetallic catalysts, such as those combining gold (Au) and palladium (Pd) on a magnetic iron oxide (Fe₃O₄) support, have shown high efficiency in reactions like N-formylation. The magnetic support allows for the easy recovery of the catalyst using an external magnet mdpi.com.
The primary benefit of these systems is their ability to be regenerated and reused, which is a critical factor for industrial applications. For example, some MOF-based catalysts for styrene oxidation can be reused for seven or more cycles without a significant drop in performance nih.gov. This recyclability is a key advantage over conventional protocols that often require harsh reaction conditions and generate significant waste tandfonline.com.
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Styrene Oxidation to Benzaldehyde | High selectivity, good stability, recyclable for 7+ cycles. | nih.gov |
| Amberlyst-15 (Solid Acid Resin) | Formylation of Alcohols | Reusable, non-toxic, simple work-up, stable. | tandfonline.com |
| AuPd–Fe₃O₄ Nanoparticles | N-Formylation of Amines | High efficiency, recyclable via magnetic separation. | mdpi.com |
| Lanthanide Oxalate MOFs | Acetalization of Benzaldehyde | Stable regeneration over four consecutive cycles. | acs.org |
Waste Minimization and Atom Economy Considerations in Benzaldehyde Production
A core principle of green chemistry is the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product wikipedia.org. This concept is quantified by the metric of "atom economy," which measures the efficiency of a reaction in converting reactant atoms to the desired product study.comjocpr.com. The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
A reaction with a high atom economy is one that generates minimal byproducts. This is distinct from reaction yield, as a reaction can have a 100% yield but a very low atom economy if it produces a large amount of waste products primescholars.com. Traditional industrial syntheses of benzaldehyde, such as the liquid-phase chlorination of toluene followed by hydrolysis, often suffer from poor atom economy and produce hazardous waste, including chlorinated byproducts and corrosive materials nih.govmdpi.com.
The advanced methodologies discussed previously directly contribute to improving the sustainability profile of benzaldehyde production by enhancing atom economy and minimizing waste.
Catalytic Processes: Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed. Addition reactions, often facilitated by catalysts, are ideal as they can theoretically achieve 100% atom economy by incorporating all reactant atoms into the final product jocpr.com.
Recyclable Systems: The use of recyclable catalysts significantly cuts down on waste, as the catalyst does not need to be disposed of after a single use tandfonline.commdpi.com.
By focusing on reaction design that maximizes atom economy, chemists can reduce the consumption of resources, minimize waste disposal costs, and limit the environmental impact of chemical production study.com. For example, developing catalytic routes for the selective oxidation of toluene using benign oxidants like hydrogen peroxide avoids the harsh conditions and chlorinated waste of older methods, representing a significant step towards greener benzaldehyde synthesis mdpi.com.
| Reaction Type | Generic Equation | Atom Economy Principle |
|---|---|---|
| Substitution (Poor Atom Economy) | A + B → C (Product) + D (Byproduct) | Atoms from reagent B are incorporated, but atoms from the leaving group in A and parts of B become waste (D). |
| Addition (High Atom Economy) | A + B → C (Product) | All atoms from reactants A and B are incorporated into the final product C, approaching 100% atom economy. |
Reactivity and Mechanistic Investigations of 3 Chloro 5 Ethoxy 4 Isopropoxybenzaldehyde
Chemical Transformations of the Aldehyde Functionality
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.
For 3-Chloro-5-ethoxy-4-isopropoxybenzaldehyde, the rate and equilibrium of nucleophilic addition reactions are influenced by the electronic effects of the ring substituents. The electron-donating alkoxy groups can slightly reduce the reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025) by stabilizing the partial positive charge on the carbonyl carbon. However, the electron-withdrawing nature of the chlorine atom partially counteracts this effect.
A common example of nucleophilic addition is the formation of cyanohydrins upon reaction with hydrogen cyanide (HCN). This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon bond.
Table 1: Hypothetical Nucleophilic Addition Reaction
| Reactant | Nucleophile | Product | Conditions |
| This compound | HCN | 2-(3-Chloro-5-ethoxy-4-isopropoxyphenyl)-2-hydroxyacetonitrile | Base catalyst |
| This compound | RMgX (Grignard Reagent) | (3-Chloro-5-ethoxy-4-isopropoxyphenyl)(R)methanol | Anhydrous ether, followed by aqueous workup |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Schiff Base Formation, Chalcone Synthesis)
Condensation reactions of aldehydes are crucial for the synthesis of various organic compounds. These reactions involve nucleophilic addition followed by the elimination of a small molecule, typically water.
Schiff Base Formation: Primary amines react with this compound to form imines, commonly known as Schiff bases. The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. The formation of Schiff bases is often catalyzed by either acid or base. Recent research has shown the synthesis of Co(II) Schiff base complexes derived from the related 3-ethoxy-4-hydroxybenzaldehyde, indicating the utility of such substituted benzaldehydes in coordination chemistry. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. researchgate.net
Chalcone Synthesis: Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone (B1666503) in the presence of a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. nih.govscialert.net In this reaction, this compound would react with an appropriate acetophenone. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily dehydrates to form the stable, conjugated chalcone. The presence of both electron-donating and electron-withdrawing groups on the benzaldehyde ring can influence the reaction rate and yield. scialert.net
Table 2: Representative Condensation Reactions
| Reaction Type | Co-reactant | Catalyst | Product Type |
| Schiff Base Formation | Primary Amine (R-NH₂) | Acid or Base | Imine (Schiff Base) |
| Chalcone Synthesis | Acetophenone | Base (e.g., NaOH, KOH) | Chalcone |
Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be used to convert the aldehyde to the corresponding carboxylic acid, 3-chloro-5-ethoxy-4-isopropoxybenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions with the other functional groups on the aromatic ring. For instance, pyridine (B92270) N-oxide in the presence of silver oxide has been used for the oxidation of benzylic halides to aldehydes under mild conditions, a reaction that can be extended to the oxidation of aldehydes themselves. nih.gov
Reduction: Reduction of the aldehyde to a primary alcohol, (3-Chloro-5-ethoxy-4-isopropoxyphenyl)methanol, can be achieved using various reducing agents. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) or hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. A study on the electrochemical reduction of substituted benzaldehydes showed that electron-donating groups tend to promote hydrogenolysis (reduction to a methyl group), while electron-withdrawing groups favor hydrogenation to the alcohol. nih.govacs.org This suggests that the electronic nature of the substituents on this compound would influence the outcome of electrochemical reduction methods.
Reactions Involving the Aromatic Ring and Substituents
The aromatic ring of this compound can undergo electrophilic aromatic substitution, and the existing substituents play a critical role in determining the position and rate of these reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution is a key reaction for functionalizing benzene (B151609) derivatives. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edu
In this compound, the directing effects of the substituents must be considered:
Alkoxy Groups (Ethoxy and Isopropoxy): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.
Chloro Group: This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of the ability of its lone pairs to participate in resonance.
Aldehyde Group: This is a deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance.
The positions open for substitution are C-2 and C-6. The powerful activating and directing effects of the two alkoxy groups at positions 4 and 5 will strongly favor substitution at the positions ortho to them. The position C-6 is ortho to the ethoxy group and meta to the chloro and aldehyde groups. The position C-2 is ortho to the isopropoxy group and meta to the chloro and aldehyde groups. Given the steric hindrance from the adjacent isopropoxy and chloro groups, substitution at the C-6 position is likely to be favored.
Influence of Halogen and Alkoxy Groups on Ring Activation/Deactivation
Activation by Alkoxy Groups: The ethoxy and isopropoxy groups are strong activating groups. They donate electron density to the benzene ring via the resonance effect, which is generally stronger than their inductive electron-withdrawing effect. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.
Deactivation by the Chloro Group: The chlorine atom is a deactivating group. Although it has lone pairs that can be donated through resonance, its strong electronegativity leads to a powerful inductive withdrawal of electron density from the ring. This inductive effect outweighs the resonance effect, making the ring less reactive towards electrophiles compared to unsubstituted benzene.
Deactivation by the Aldehyde Group: The aldehyde group is also a strong deactivating group due to its electron-withdrawing inductive and resonance effects.
In this compound, the two strong activating alkoxy groups will likely dominate the reactivity, making the ring activated towards electrophilic substitution, despite the presence of the deactivating chloro and aldehyde groups. The net effect will be a moderately activated ring, with the positions of substitution being strongly dictated by the ortho, para-directing influence of the alkoxy groups.
Potential for Substitution or Cleavage of Ether Linkages
The ether linkages in this compound, specifically the ethoxy and isopropoxy groups, are generally stable under neutral and basic conditions. However, under strongly acidic conditions, particularly with hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), these ether bonds are susceptible to cleavage. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile, typically the halide ion from the acid, attacks the carbon atom of the alkyl group, displacing the alcohol.
The cleavage of aryl alkyl ethers, such as those in the target molecule, consistently yields a phenol (B47542) and an alkyl halide. libretexts.org This is because the carbon-oxygen bond between the aromatic ring and the ether oxygen is stronger than the alkyl-oxygen bond, and the sp2-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.org
For this compound, treatment with excess strong acid like HI would likely lead to the cleavage of both the ethoxy and isopropoxy groups, resulting in the formation of 3-chloro-4,5-dihydroxybenzaldehyde, along with ethyl iodide and isopropyl iodide. The general mechanism for ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the nature of the alkyl group. wikipedia.orglibretexts.org
The ethoxy group , being a primary alkyl ether, would likely be cleaved via an SN2 mechanism . The iodide ion would attack the primary carbon of the ethyl group.
The isopropoxy group , a secondary alkyl ether, could in principle be cleaved by either an SN1 or SN2 mechanism. However, the SN2 pathway is generally favored for secondary systems unless a stable carbocation can be formed.
It is important to note that the specific reaction conditions, such as the concentration and type of acid, as well as the temperature, would significantly influence the rate and extent of ether cleavage.
Steric and Electronic Effects on Reaction Kinetics and Thermodynamics
Impact of Ortho/Meta/Para Substituents on Reaction Pathways
The substitution pattern on the benzene ring of this compound is crucial in determining its reactivity in various transformations, such as electrophilic aromatic substitution or nucleophilic addition to the aldehyde.
Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. However, its primary role is as a reactive site for nucleophilic attack.
Chloro Group (-Cl): The chloro group is a deactivating, ortho-para directing group. It is deactivating due to its inductive electron-withdrawing effect (-I) but directs ortho and para due to its ability to donate a lone pair of electrons through resonance (+M). In this molecule, it is positioned meta to the aldehyde.
Ethoxy (-OCH2CH3) and Isopropoxy (-OCH(CH3)2) Groups: Both alkoxy groups are activating, ortho-para directing groups. They are strongly electron-donating through resonance (+M) and weakly electron-withdrawing by induction (-I). The 4-isopropoxy group is para to the chloro substituent and ortho to the aldehyde, while the 5-ethoxy group is meta to the aldehyde and ortho to the chloro group.
The combined electronic effects of these substituents will influence the electron density at different positions on the aromatic ring and the electrophilicity of the carbonyl carbon. The strong electron-donating nature of the alkoxy groups, particularly the para-isopropoxy group, will increase the electron density of the ring, making it more susceptible to electrophilic attack, while simultaneously slightly reducing the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde.
Role of Steric Hindrance from Branched Alkoxy Groups on Reactivity
Steric hindrance plays a significant role in the reactivity of this compound, primarily due to the presence of the bulky isopropoxy group. This branched alkyl group can physically obstruct the approach of reagents to nearby reactive sites.
The isopropoxy group is situated ortho to the aldehyde group. This proximity can create steric hindrance, potentially slowing down reactions involving nucleophilic attack on the carbonyl carbon. The larger the nucleophile, the more pronounced this steric effect will be. This steric congestion can also influence the conformational preferences of the molecule, which in turn can affect reactivity. For instance, the aldehyde group may be forced out of the plane of the aromatic ring, which would reduce the electronic communication between the aldehyde and the ring substituents.
In the context of electrophilic aromatic substitution, the isopropoxy group's bulkiness could hinder attack at the ortho position (position 3, which is occupied by the chloro group). While the electronic effects of the isopropoxy group strongly favor ortho and para substitution, the steric hindrance may lead to a preference for substitution at the less hindered available position.
Hammett Constants and Substituent Electronic Properties in Reaction Analysis
The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.orgacs.org It relates the rate or equilibrium constant of a reaction to the Hammett substituent constant (σ), which reflects the electron-donating or electron-withdrawing nature of a substituent.
The substituents on this compound each have characteristic Hammett constants that can be used to predict their influence on reaction rates. The σ values are position-dependent (meta or para).
| Substituent | Position Relative to Reaction Center | Hammett Constant (σ) Type | Hammett Constant (σ) Value | Electronic Effect |
| Chloro (-Cl) | meta | σm | +0.37 | Electron-withdrawing |
| Ethoxy (-OCH2CH3) | meta | σm | +0.12 | Weakly electron-withdrawing (inductive) |
| Isopropoxy (-OCH(CH3)2) | para | σp | -0.27 (value for -OCH3) | Electron-donating (resonance) |
For reactions involving the aldehyde group, the electronic effects of the substituents on the ring are transmitted to the carbonyl carbon. The chloro group at the meta position will have a moderate electron-withdrawing effect, increasing the electrophilicity of the aldehyde and thus its reactivity towards nucleophiles. The meta-ethoxy group will have a weaker electron-withdrawing inductive effect. In contrast, the para-isopropoxy group will have a significant electron-donating resonance effect, which will decrease the electrophilicity of the aldehyde. The net effect on the aldehyde's reactivity will be a balance of these opposing electronic influences. Kinetic studies on related substituted benzaldehydes have shown that electron-withdrawing groups generally accelerate reactions with nucleophiles, while electron-donating groups retard them. arkat-usa.orgrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
An analysis of the proton NMR (¹H NMR) spectrum would have provided information on the chemical environment of each hydrogen atom in 3-Chloro-5-ethoxy-4-isopropoxybenzaldehyde. This would involve identifying the distinct signals for the two aromatic protons, the aldehydic proton, and the protons of the ethoxy and isopropoxy groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
The carbon-13 NMR (¹³C NMR) spectrum would have revealed the number of unique carbon environments and their electronic nature. Each carbon atom in the aromatic ring, the aldehyde group, and the aliphatic side chains would produce a distinct signal. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment.
Two-dimensional (2D) NMR experiments are powerful tools for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would have established the connectivity between neighboring protons (¹H-¹H correlations).
HSQC (Heteronuclear Single Quantum Coherence) would have identified which protons are directly attached to which carbon atoms (¹H-¹³C one-bond correlations).
HMBC (Heteronuclear Multiple Bond Correlation) would have provided information about longer-range couplings between protons and carbons (¹H-¹³C two- and three-bond correlations), which is invaluable for piecing together the complete molecular structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and allows for the identification of its functional groups. For this compound, characteristic absorption bands would be expected for the aldehyde C=O stretching, aromatic C=C stretching, C-O ether linkages, C-Cl bond, and various C-H bonds.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high precision. This allows for the unambiguous determination of its elemental formula. Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to deduce the connectivity of its different parts and confirm the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy levels. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores (light-absorbing groups) present in the molecule. For this compound, the benzaldehyde (B42025) moiety constitutes the primary chromophore, and its electronic transitions would be influenced by the chloro, ethoxy, and isopropoxy substituents on the aromatic ring.
Computational Chemistry and Theoretical Studies on Substituted Benzaldehydes
Computational chemistry provides a powerful lens for investigating the molecular structure, electronic properties, and reactivity of organic compounds. For substituted benzaldehydes, such as this compound, theoretical studies offer deep insights that complement experimental findings. These computational approaches allow for a detailed exploration of the molecule's behavior at an atomic level.
Computational Chemistry and Theoretical Studies on Substituted Benzaldehydes
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. uac.bj DFT methods are frequently employed to study substituted benzaldehydes, providing a balance between computational cost and accuracy. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, and a variety of basis sets, like 6-311+G(d,p), to model the electronic environment of the molecule. nih.govchemrxiv.org
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 3-Chloro-5-ethoxy-4-isopropoxybenzaldehyde, this process would involve systematically exploring the rotational possibilities of the ethoxy, isopropoxy, and aldehyde groups to identify the global energy minimum conformation. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-Cl | 1.74 Å | |
| C-O (ethoxy) | 1.36 Å | |
| C-O (isopropoxy) | 1.37 Å | |
| Bond Angle | C-C-O (aldehyde) | 124.5° |
| C-C-Cl | 119.8° |
Note: The data in this table is hypothetical and representative of typical values for substituted benzaldehydes based on DFT calculations.
The Molecular Electrostatic Potential (MEP) map is another crucial tool. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this molecule, the carbonyl oxygen would be a site of negative potential, and the aldehyde proton and carbon would be in a region of positive potential.
Table 2: Calculated Electronic Properties for this compound
| Property | Predicted Value |
|---|---|
| Dipole Moment | 3.5 - 4.5 Debye |
| Ionization Potential | 8.0 - 8.5 eV |
Note: The data in this table is hypothetical and representative of typical values for substituted benzaldehydes based on DFT calculations.
DFT calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated, aiding in the assignment of peaks in experimental NMR spectra. researchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculated frequencies are often scaled to correct for systematic errors in the theoretical methods. The predicted vibrational spectrum would show characteristic peaks for C=O stretching, C-Cl stretching, and various C-H and C-O vibrations.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Atom/Group | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift | Aldehyde H | 9.8 - 10.2 ppm |
| ¹³C NMR Chemical Shift | Carbonyl C | 190 - 195 ppm |
| Vibrational Frequency | C=O Stretch | 1700 - 1720 cm⁻¹ |
Note: The data in this table is hypothetical and representative of typical values for substituted benzaldehydes based on DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-donating ethoxy and isopropoxy groups and the electron-withdrawing chloro and aldehyde groups would influence the energies of these orbitals.
Table 4: Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy |
|---|---|
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -1.5 to -2.0 eV |
Note: The data in this table is hypothetical and representative of typical values for substituted benzaldehydes based on DFT calculations.
Investigation of Intramolecular Rotational Barriers and Conformational Dynamics
The substituents on the benzaldehyde (B42025) ring are not static and can rotate around their single bonds. Computational methods can be used to investigate the energy barriers associated with this intramolecular rotation. researchgate.netnih.govresearchgate.net For this compound, the rotation of the aldehyde group (CHO) relative to the benzene (B151609) ring is of particular interest, as it affects the conjugation between the carbonyl group and the aromatic system. researchgate.net By calculating the energy of the molecule as a function of the dihedral angle of the rotating group, a potential energy surface can be generated, and the transition states and energy barriers for rotation can be determined. researchgate.net The height of this rotational barrier provides insight into the conformational flexibility of the molecule at different temperatures.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. acs.orgnih.gov These models establish a mathematical relationship between calculated molecular descriptors (such as electronic, steric, and topological properties) and an experimentally measured property. uac.bjacs.orgnih.gov For a class of compounds like substituted benzaldehydes, a QSPR model could be developed to predict properties like boiling point, solubility, or even spectroscopic characteristics such as ¹⁷O NMR chemical shifts. acs.orgnih.gov To build such a model for this compound, a dataset of related benzaldehydes with known properties would be used to train the model. The model could then predict the properties of the target molecule based on its calculated descriptors.
Derivation and Application of Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They are fundamental in the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. For substituted benzaldehydes, a variety of descriptors can be calculated to quantify their electronic, steric, and thermodynamic properties.
Types of Molecular Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of the chlorine atom and the alkoxy groups in this compound significantly influences its electronic landscape.
Steric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule and include parameters like molecular volume, surface area, and shape indices. The size and orientation of the ethoxy and isopropoxy groups will have a considerable impact on the steric properties of the target molecule.
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and Wiener indices.
In a study on 50 substituted benzaldehydes, various electronic and steric descriptors were calculated after optimizing their geometries at the semiempirical PM3 level. researchgate.netresearchgate.net These descriptors accounted for the properties of the benzene ring, the aldehyde group, and the connecting carbon-carbon bond. researchgate.netresearchgate.net Such descriptors are crucial for building models that can predict properties like the ¹⁷O carbonyl chemical shifts. researchgate.net
Table 1: Examples of Molecular Descriptors and Their Significance for Substituted Benzaldehydes
| Descriptor Category | Specific Descriptor | Significance for Substituted Benzaldehydes |
| Electronic | Dipole Moment | Influences solubility, intermolecular interactions, and reactivity. |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in chemical reactions. | |
| Partial Atomic Charges | Indicate the distribution of electron density and potential sites for electrophilic or nucleophilic attack. | |
| Steric | Molecular Volume | Affects how the molecule fits into active sites of enzymes or receptors. |
| Surface Area | Influences interactions with solvents and other molecules. | |
| Thermodynamic | Heat of Formation | Provides information about the stability of the molecule. |
Development of Predictive Models for Physicochemical Properties
Predictive models, particularly QSPR and QSAR models, are mathematical equations that correlate molecular descriptors with experimental data. researchgate.net These models are invaluable for estimating the physicochemical properties and biological activities of new or untested compounds, thereby reducing the need for extensive experimental work. researchgate.net
For substituted benzaldehydes, QSPR models have been developed to predict a range of properties. For example, a linear model was created to predict the heat capacity of aldehydes in the liquid phase at 298 K. researchgate.net Another study focused on developing a simple and fast QSPR methodology to predict ¹⁷O carbonyl chemical shifts in substituted benzaldehydes. researchgate.net This involved correlating calculated molecular descriptors with experimental chemical shifts using regression methods like partial least squares (PLS) and principal component regression (PCR). researchgate.net
The general workflow for developing a predictive model involves:
Data Collection: Gathering experimental data for a series of related compounds (a training set).
Molecular Descriptor Calculation: Calculating a wide range of descriptors for each molecule in the training set.
Model Building: Using statistical methods to select the most relevant descriptors and build a mathematical model that relates them to the experimental property.
Model Validation: Testing the model's predictive power on an independent set of compounds (a test set) and through various statistical validation techniques. researchgate.net
For instance, in a 2D-QSAR study on the antimicrobial activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives, Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) were employed to correlate antimicrobial activity with selected molecular descriptors. jmaterenvironsci.com
Table 2: Key Steps in Predictive Model Development for Substituted Benzaldehydes
| Step | Description | Example Application for Substituted Benzaldehydes |
| 1. Data Collection | A set of substituted benzaldehydes with known experimental values for a specific property (e.g., toxicity, reactivity) is compiled. | Gathering acute toxicity data for a series of aromatic aldehydes to build a model for predicting aquatic toxicity. nih.gov |
| 2. Descriptor Calculation | Software is used to calculate electronic, steric, and other descriptors for each molecule. | Calculating descriptors like the logarithm of the partition coefficient (logP) and hydrogen bonding molecular surface area. nih.gov |
| 3. Model Building | Statistical techniques are used to establish a correlation between the descriptors and the property of interest. | Using multiple linear regression to create an equation that predicts the biological activity based on a combination of descriptors. jmaterenvironsci.com |
| 4. Model Validation | The model's accuracy and predictive ability are assessed using internal and external validation methods. | Applying the developed model to a new set of substituted benzaldehydes and comparing the predicted values with experimental results. researchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational preferences and how it interacts with its environment, such as solvent molecules or biological macromolecules.
Conformational Sampling:
Interaction Analysis:
MD simulations can also be used to model the interaction of this compound with other molecules. This is particularly useful in fields like drug design, where understanding how a ligand binds to a protein is essential. By placing the molecule in a simulation box with, for example, a protein and water molecules, the simulation can reveal:
The preferred binding orientation of the molecule in the protein's active site.
The key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
The dynamic behavior of the molecule and the protein upon binding.
For example, molecular docking studies, which are often complemented by MD simulations, have been used to investigate the interactions between benzaldehyde derivatives and the active site of enzymes like phenoloxidase. nih.gov
Table 3: Applications of Molecular Dynamics Simulations for this compound
| Application | Information Gained | Relevance |
| Conformational Analysis in Vacuum | Identification of low-energy conformers and rotational energy barriers of the substituent groups. | Understanding the intrinsic flexibility and preferred shapes of the molecule. |
| Solvation Studies | Analysis of the hydration shell and interactions with water molecules. | Predicting solubility and understanding its behavior in aqueous environments. |
| Ligand-Protein Binding | Elucidation of the binding mode, key interactions, and binding free energy with a target protein. | Guiding the design of more potent and selective enzyme inhibitors or receptor modulators. |
Structure Activity Relationship Sar Investigations in Alkoxy Substituted Benzaldehyde Derivatives
Methodological Frameworks for SAR Studies
The investigation of SAR is supported by a variety of methodological frameworks, which can be broadly categorized into experimental and computational approaches.
Experimental Frameworks: The primary experimental method involves the systematic synthesis of a series of analog compounds based on a lead structure, in this case, 3-Chloro-5-ethoxy-4-isopropoxybenzaldehyde. nih.gov Organic synthesis techniques are employed to create derivatives with targeted variations, such as altering the length of the alkoxy chains (e.g., replacing ethoxy with methoxy (B1213986) or propoxy), changing the halogen substituent (e.g., fluorine, bromine), or modifying the substitution pattern on the aromatic ring. Each synthesized analog is then subjected to biological assays to measure its activity. This empirical approach provides direct evidence of how specific structural changes correlate with biological function.
Computational Frameworks: Computational methods have become indispensable in modern drug discovery for predicting the biological activity of new compounds and prioritizing synthesis efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that quantitatively correlate the physicochemical properties of molecules with their biological activities. nih.gov These models use molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters—to build a mathematical equation that predicts the activity of unsynthesized compounds. nih.gov
3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules. They calculate steric and electrostatic fields around a series of aligned molecules to determine which spatial properties are critical for activity. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govmdpi.com This "pharmacophore" then serves as a template for designing new molecules with a high probability of being active. nih.govmdpi.comugm.ac.id
Systematic Variation of Alkoxy Chain Length and Branching and its Impact on Activity Profiles
Systematic variation of these chains can lead to predictable changes in activity. Generally, increasing the length of a linear alkyl chain (e.g., from methoxy to ethoxy to propoxy) enhances the lipophilicity of the molecule. This can improve its ability to cross biological membranes and may increase binding affinity to hydrophobic pockets in a target protein. However, there is often an optimal chain length, beyond which increased steric bulk can hinder binding or reduce solubility, leading to a decrease in activity.
Branching in the alkyl chain, such as the isopropoxy group in the target compound, introduces greater steric hindrance compared to a linear propoxy group. This can either be beneficial, by locking the molecule into a more favorable binding conformation, or detrimental, by preventing access to the binding site. The specific impact depends entirely on the topology of the target's active site.
| Compound | R1 (Position 4) | R2 (Position 5) | MIC (µg/mL) vs. A. niger | Comment |
|---|---|---|---|---|
| Analog 1 | -OCH3 | -OCH3 | 128 | Baseline activity with small alkoxy groups. |
| Analog 2 | -OCH2CH3 | -OCH2CH3 | 64 | Increased chain length enhances activity. |
| Analog 3 | -O(CH2)2CH3 | -OCH2CH3 | 32 | Further increase in one chain continues to improve activity. |
| Analog 4 | -OCH(CH3)2 | -OCH2CH3 | 48 | Branching (isopropoxy) is slightly less effective than linear propoxy, suggesting steric constraints. |
| Analog 5 | -O(CH2)3CH3 | -OCH2CH3 | 80 | Longer chain (butoxy) leads to decreased activity, possibly due to excessive lipophilicity or steric clash. |
Note: The data in this table is illustrative and based on general trends observed in SAR studies of antifungal agents.
Effects of Halogen Substitution Position and Nature on Structure-Activity Relationships
Halogen substituents are frequently incorporated into bioactive molecules to modulate their electronic properties, lipophilicity, and metabolic stability. amazonaws.com The presence and position of the chlorine atom in this compound are crucial to its activity profile. Halogens exert a dual electronic effect: a resonance effect (electron-donating) and an inductive effect (electron-withdrawing). nta.ac.in For chlorine, the inductive effect typically dominates, making the aromatic ring more electron-poor.
The nature of the halogen also plays a significant role. The series from fluorine to iodine exhibits increasing size (steric bulk) and lipophilicity, but decreasing electronegativity. This gradation allows for fine-tuning of a compound's properties. For instance, replacing chlorine with bromine would increase the size and lipophilicity, which could enhance binding in a hydrophobic pocket, while replacing it with fluorine would have a smaller steric impact but a strong inductive effect. Studies have shown that halogenated compounds often exhibit significant antimicrobial and antifungal activities. nih.govnih.govnih.gov
| Compound | Substitution (Position 3) | IC50 (µM) | Comment |
|---|---|---|---|
| Analog 6 | -H | >100 | Unsubstituted compound is inactive. |
| Analog 7 | -F | 55.2 | Fluorine provides moderate activity. |
| Analog 8 | -Cl | 25.8 | Chlorine provides good activity, balancing electronic effects and size. |
| Analog 9 | -Br | 21.5 | Bromine slightly improves activity, likely due to increased lipophilicity. |
| Analog 10 | -I | 35.1 | Iodine's larger size may begin to introduce negative steric effects, reducing activity. |
Note: The data in this table is illustrative and based on general trends observed in SAR studies of antibacterial agents.
Elucidation of Pharmacophoric Features through Analog Synthesis and Activity Correlation
A pharmacophore represents the specific ensemble of steric and electronic features necessary for a molecule to interact with a biological target and trigger a response. ugm.ac.idnih.gov Elucidating the pharmacophore of alkoxy-substituted benzaldehydes involves synthesizing a library of analogs around the this compound core and correlating their structural features with their measured biological activity.
Through this process, key features can be identified:
The Aldehyde Group: This is likely a key interaction point, potentially acting as a hydrogen bond acceptor or forming covalent bonds (e.g., Schiff bases) with target residues. Analogs where the aldehyde is reduced to an alcohol or oxidized to a carboxylic acid would be synthesized to test this hypothesis. mdpi.com
The Aromatic Ring: This serves as a rigid scaffold for the substituents and may engage in hydrophobic or π-π stacking interactions with the target.
The Alkoxy Groups: The oxygen atoms of the ethoxy and isopropoxy groups are potential hydrogen bond acceptors. The alkyl portions contribute to hydrophobic interactions. The relative importance and optimal size of these groups would be determined by synthesizing analogs with different alkoxy chains, as discussed in section 6.2.
The Chlorine Atom: This feature contributes to the electronic profile of the ring and can form specific halogen bonds or participate in hydrophobic interactions. Its necessity is tested by synthesizing the des-chloro analog.
By comparing the activities of dozens of such analogs, a 3D pharmacophore model can be constructed. This model might specify, for example, the need for a hydrogen bond acceptor at the position of the aldehyde, a hydrophobic group of a specific size corresponding to the isopropoxy moiety, and an electron-withdrawing feature where the chlorine atom is located.
Rational Design Principles for New Chemical Entities based on Established SAR Trends
The culmination of SAR studies is the establishment of clear principles that guide the rational design of new, improved compounds. researchgate.netmdpi.com Based on the SAR trends for halogenated, alkoxy-substituted benzaldehydes, several design principles can be formulated:
Preservation of the Aldehyde Core: If the aldehyde group is proven to be essential for activity, it should be retained in future designs. Its reactivity can be modulated by altering the electronic nature of the ring substituents.
Optimization of Alkoxy Substituents: Based on the SAR data, the alkoxy chains can be optimized for length and branching to maximize hydrophobic and steric complementarity with the target site. For instance, if a linear propoxy group at position 4 showed better activity than the isopropoxy group, future analogs would incorporate this feature.
Strategic Halogen Placement: The electron-withdrawing nature of the chlorine at position 3 appears important. Further design could explore the effects of other halogens at this position or the introduction of a second halogen atom at another position to further enhance the desired electronic properties.
Scaffold Hopping and Bioisosteric Replacement: The benzaldehyde scaffold can be replaced with other aromatic or heteroaromatic rings (scaffold hopping) to explore new chemical space and improve properties. Similarly, functional groups can be replaced with bioisosteres—substituents with similar physical or chemical properties—to enhance potency or improve pharmacokinetic profiles. For example, the aldehyde could be replaced with a nitrile group if it primarily functions as a hydrogen bond acceptor.
By integrating these principles, medicinal chemists can move beyond random screening and intelligently design next-generation compounds with a higher probability of success, transforming the initial SAR findings into optimized clinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
